N-Benzyl 1-boc-piperidine-4-carboxamide
Overview
Description
N-Benzyl 1-BOC-piperidine-4-carboxamide, also known as tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C18H26N2O3 . It has a molecular weight of 318.41 .
Synthesis Analysis
The synthesis of N-Benzyl 1-BOC-piperidine-4-carboxamide involves two stages . In the first stage, N-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid is reacted with benzotriazol-1-ol and N-[3-(N,N-dimethylamino)-propyl]-N’-ethyl-carbodiimide hydrochloride in dichloromethane under an inert atmosphere . In the second stage, benzylamine is added to the reaction mixture with triethylamine in dichloromethane .Molecular Structure Analysis
The molecular structure of N-Benzyl 1-BOC-piperidine-4-carboxamide is characterized by a piperidine ring substituted with a benzylcarbamoyl group and a tert-butyl ester . The canonical SMILES representation of the molecule is CC©©OC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2 .Physical And Chemical Properties Analysis
N-Benzyl 1-BOC-piperidine-4-carboxamide has a number of physical and chemical properties. It has a molecular weight of 318.41 and a molecular formula of C18H26N2O3 . The compound has a complexity of 403 and a topological polar surface area of 58.6Ų . It has a rotatable bond count of 5, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 .Scientific Research Applications
Supramolecular Chemistry and Nanotechnology
- Benzene-1,3,5-tricarboxamides (BTAs) , related by structure to N-Benzyl 1-boc-piperidine-4-carboxamide, have been widely studied for their self-assembly and supramolecular behavior. These compounds are utilized in nanotechnology, polymer processing, and biomedical applications due to their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. Their multivalent nature drives applications in the biomedical field, promising a bright future in commercial and scientific research applications (Cantekin, de Greef, & Palmans, 2012).
Gastrointestinal Motility Disorders
- Cisapride , a substituted piperidinyl benzamide chemically related to metoclopramide, enhances motility throughout the gastrointestinal tract. Although it is not directly N-Benzyl 1-boc-piperidine-4-carboxamide, its structure and applications highlight the potential of piperidine derivatives in treating gastrointestinal disorders without the central depressant or antidopaminergic effects common in similar compounds (Wiseman & Faulds, 1994).
Central Nervous System (CNS) Drug Development
- Functional Chemical Groups in CNS Drugs : Research into heterocycles and piperidine derivatives, akin to N-Benzyl 1-boc-piperidine-4-carboxamide, has identified these structures as critical for developing novel CNS acting drugs. These compounds exhibit a range of CNS effects, from depression and euphoria to convulsion, demonstrating the potential for therapeutic application in CNS disorders (Saganuwan, 2017).
Drug Discovery and Synthesis
- Nucleophilic Aromatic Substitution : The interaction between piperidine and nitro-aromatic compounds through nucleophilic aromatic substitution reactions, producing derivatives like 2,4-dinitro-1-piperidinobenzene, underscores the synthetic versatility of piperidine-based structures in creating pharmacologically active molecules (Pietra & Vitali, 1972).
Environmental Applications
- Nanofiltration Membranes : Piperazine-based nanofiltration membranes, featuring a crumpled polyamide layer, show great potential in environmental applications such as water softening, purification, and wastewater treatment. These advancements underscore the importance of piperidine and related structures in developing high-performance membranes for environmental sustainability (Shao et al., 2022).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 4-(benzylcarbamoyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-11-9-15(10-12-20)16(21)19-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQWIWVWFLIEKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl 1-boc-piperidine-4-carboxamide |
Synthesis routes and methods
Procedure details
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